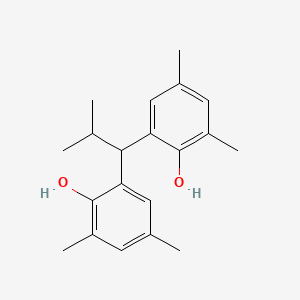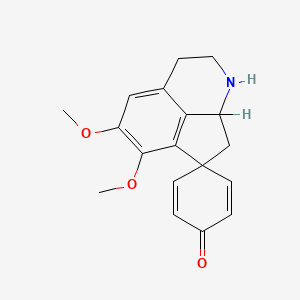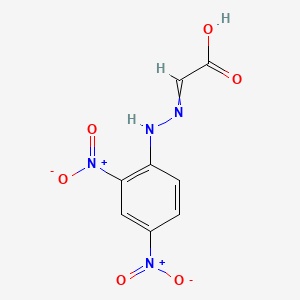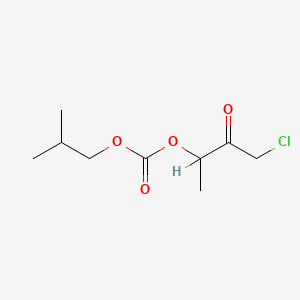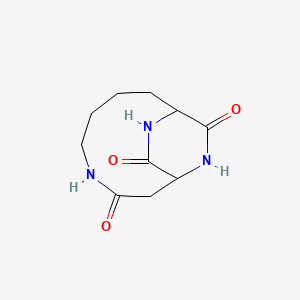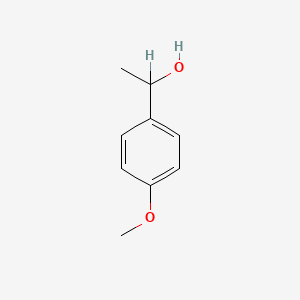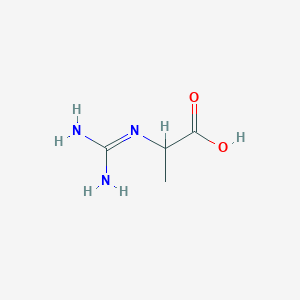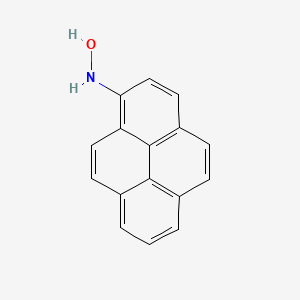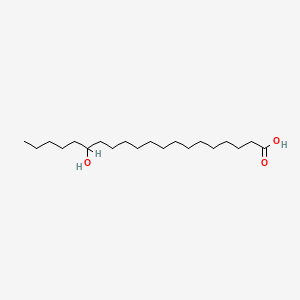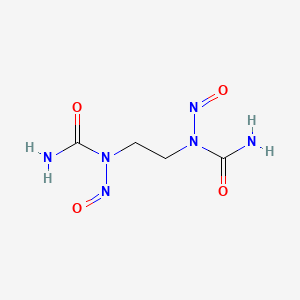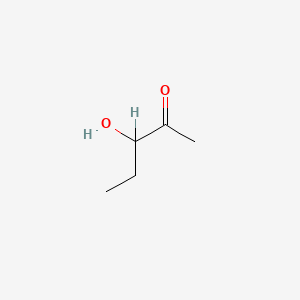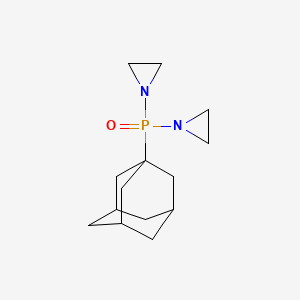
3-(2-(3-t-Butylamino-2-hydroxy-propoxy)phenyl)-6-hydrazinopyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(3-t-Butylamino-2-hydroxy-propoxy)phenyl)-6-hydrazinopyridazine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of functional groups, including a t-butylamino group, a hydroxypropoxy group, and a hydrazinopyridazine moiety, which contribute to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-t-Butylamino-2-hydroxy-propoxy)phenyl)-6-hydrazinopyridazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the t-butylamino-2-hydroxypropoxy intermediate: This step involves the reaction of t-butylamine with an epoxide, such as glycidol, under basic conditions to form the t-butylamino-2-hydroxypropoxy intermediate.
Coupling with a phenyl derivative: The intermediate is then coupled with a phenyl derivative, such as 2-bromophenol, using a palladium-catalyzed cross-coupling reaction to form the 2-(3-t-Butylamino-2-hydroxy-propoxy)phenyl intermediate.
Formation of the hydrazinopyridazine moiety: The final step involves the reaction of the intermediate with hydrazine and a pyridazine derivative under reflux conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(3-t-Butylamino-2-hydroxy-propoxy)phenyl)-6-hydrazinopyridazine can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The hydrazine moiety can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the hydrazine moiety can yield an amine.
Applications De Recherche Scientifique
3-(2-(3-t-Butylamino-2-hydroxy-propoxy)phenyl)-6-hydrazinopyridazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 3-(2-(3-t-Butylamino-2-hydroxy-propoxy)phenyl)-6-hydrazinopyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-t-Butylamino-2-hydroxypropoxy)benzimidazol-2-one: Similar structure with a benzimidazole moiety instead of a pyridazine.
7-(3-t-Butylamino-2-hydroxypropoxy)-1(2H)-phthalazinthione: Contains a phthalazinthione moiety instead of a pyridazine.
methyl 4-(2-(3-(tert-butylamino)-2-hydroxypropoxy)phenyl)-4-oxobutanoate: Features a butanoate ester instead of a hydrazinopyridazine.
Uniqueness
3-(2-(3-t-Butylamino-2-hydroxy-propoxy)phenyl)-6-hydrazinopyridazine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
73793-66-5 |
|---|---|
Formule moléculaire |
C17H27Cl2N5O2 |
Poids moléculaire |
404.3 g/mol |
Nom IUPAC |
1-(tert-butylamino)-3-[2-(6-hydrazinylpyridazin-3-yl)phenoxy]propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C17H25N5O2.2ClH/c1-17(2,3)19-10-12(23)11-24-15-7-5-4-6-13(15)14-8-9-16(20-18)22-21-14;;/h4-9,12,19,23H,10-11,18H2,1-3H3,(H,20,22);2*1H |
Clé InChI |
JXYMAOJZCNBDTB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2=NN=C(C=C2)NN)O.Cl.Cl |
SMILES canonique |
CC(C)(C)NCC(COC1=CC=CC=C1C2=NN=C(C=C2)NN)O.Cl.Cl |
Numéros CAS associés |
72849-00-4 (monohydrate) |
Synonymes |
3-(2-(3-t-butylamino-2-hydroxy-propoxy)phenyl)-6-hydrazinopyridazine Dl-3-(2-(3-t-butylamino-2-hydroxypropoxy)phenyl)-6-hydrazinopyridazine prizidilol prizidilol monohydrate prizidilol monosulfate, monohydrate SK and F 92657 SK and F-92657 SKF 92657 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(9-Chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 4-(acetamidomethyl)cyclohexane-1-carboxylate](/img/structure/B1200184.png)
